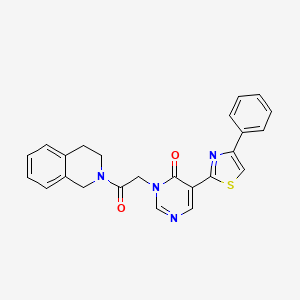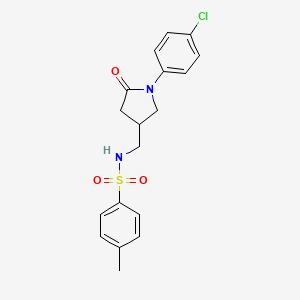![molecular formula C17H14O4 B2575246 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one CAS No. 859662-01-4](/img/structure/B2575246.png)
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one, also known as BMF, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications. BMF belongs to the class of benzo[b]furan compounds and is structurally similar to the natural product, resveratrol.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that this compound may activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. This compound may also induce apoptosis by activating the caspase cascade, which is a series of proteases that cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one in lab experiments is its synthetic availability and ease of synthesis. This compound can be synthesized in a one-pot reaction with a high yield. This compound is also stable under various conditions, making it suitable for various experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one. One direction is to further investigate the mechanism of action of this compound in inducing apoptosis in cancer cells. Another direction is to explore the potential use of this compound in combination with other anti-cancer agents for synergistic effects. This compound may also be studied for its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the synthesis of this compound derivatives may be explored to improve its bioavailability and efficacy.
Synthesis Methods
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one can be synthesized through a one-pot reaction of 2-hydroxyacetophenone, 4-methoxybenzaldehyde, and malononitrile in the presence of ammonium acetate and ethanol. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Scientific Research Applications
6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as an anti-cancer agent. This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo in animal models.
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)9-14-16(10)17(19)15(21-14)8-11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYOBEMFVXSEFB-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one](/img/structure/B2575163.png)
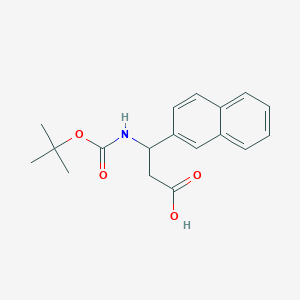
![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)
![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)
![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)
![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)
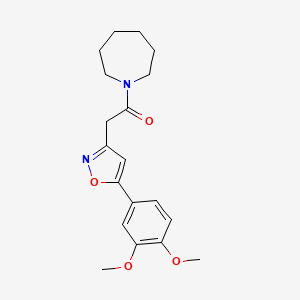
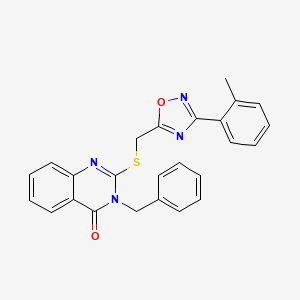
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)

